



Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)piperidin-4-ol

Cat. No.: B110849

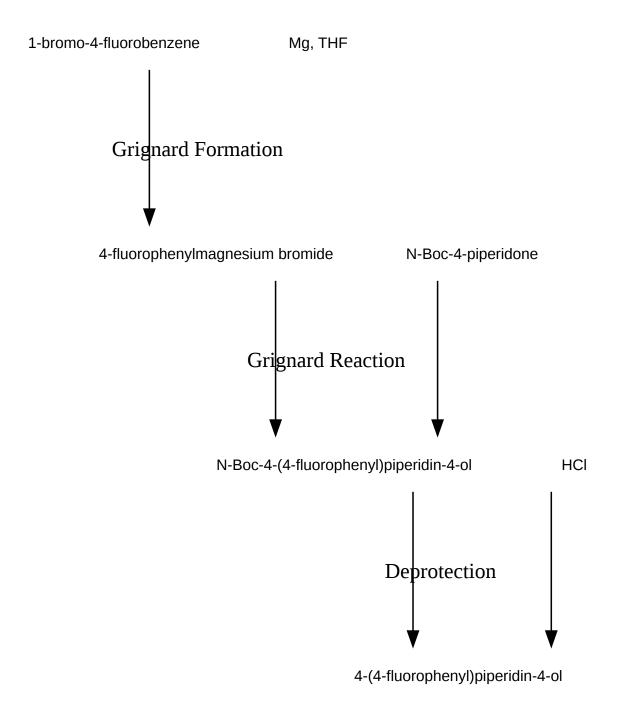
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An overview of the synthesis of **4-(4-fluorophenyl)piperidin-4-ol**, a valuable building block in medicinal chemistry, is presented in these application notes. The protocol details a robust method utilizing a Grignard reaction between 4-fluorophenylmagnesium bromide and N-Boc-4-piperidone, followed by deprotection. This compound is of significant interest to researchers and drug development professionals due to its presence as a core scaffold in various biologically active molecules.

Reaction Scheme

The synthesis is a two-step process beginning with the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by the removal of the protecting group under acidic conditions.





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Caption: Reaction scheme for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.



Experimental Protocols

This section provides a detailed methodology for the synthesis of **4-(4-fluorophenyl)piperidin- 4-ol**. The protocol is based on established Grignard reaction procedures.[1][2]

Part 1: Synthesis of 4-fluorophenylmagnesium bromide

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount	Moles
1-bromo-4- fluorobenzene	C ₆ H ₄ BrF	175.00	8.75 g	0.05
Magnesium turnings	Mg	24.31	1.34 g	0.055
Anhydrous THF	C ₄ H ₈ O	72.11	50 mL	-
Iodine	12	253.81	1 crystal	-

Procedure

- All glassware must be oven-dried and assembled while hot under a nitrogen atmosphere to ensure anhydrous conditions.
- Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- A crystal of iodine is added to the magnesium to activate the surface.
- A solution of 1-bromo-4-fluorobenzene in 20 mL of anhydrous THF is prepared and added to the dropping funnel.
- A small amount of the bromide solution (approx. 2-3 mL) is added to the magnesium. The
 reaction is initiated, which is indicated by a gentle bubbling and a change in color. If the
 reaction does not start, gentle warming may be applied.



- Once the reaction has started, the remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to
 ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution
 is then cooled to room temperature and used directly in the next step.

Part 2: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4ol

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount	Moles
4- fluorophenylmag nesium bromide	C ₆ H₄BrFMg	-	~0.05	-
N-Boc-4- piperidone	С10Н17NО3	199.25	9.96 g	0.05
Anhydrous THF	C ₄ H ₈ O	72.11	30 mL	-
Saturated NH ₄ Cl (aq)	NH4Cl	53.49	50 mL	-
Diethyl ether	(C2H5)2O	74.12	100 mL	-

Procedure

- A solution of N-Boc-4-piperidone in 30 mL of anhydrous THF is prepared in a separate flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.[3]
- The prepared Grignard reagent solution is added dropwise to the cooled N-Boc-4-piperidone solution with constant stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.



- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
- The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Part 3: Deprotection to 4-(4-fluorophenyl)piperidin-4-ol

Materials and Reagents

Reagent	Formula	MW (g/mol)	Amount	Moles
N-Boc-4-(4- fluorophenyl)pipe ridin-4-ol	C16H22FNO3	295.35	~0.05	-
4M HCl in Dioxane	HCI	36.46	50 mL	-
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	100 mL	-
2M NaOH (aq)	NaOH	40.00	As needed	-
Dichloromethane	CH ₂ Cl ₂	84.93	100 mL	-

Procedure

- The crude N-Boc-**4-(4-fluorophenyl)piperidin-4-ol** is dissolved in 4M HCl in dioxane (50 mL) and stirred at room temperature for 2-4 hours.
- The reaction progress can be monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.



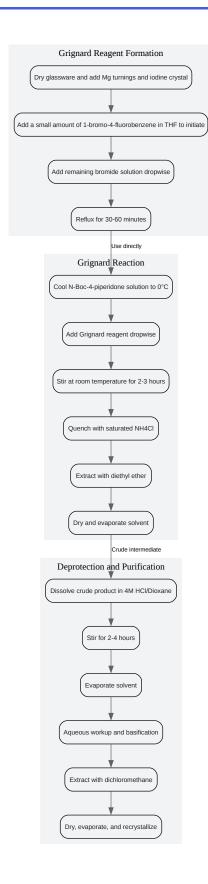




- The residue is dissolved in water and washed with diethyl ether to remove any non-polar impurities.
- The aqueous layer is then basified to a pH of \sim 10 with 2M NaOH solution, and the product is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield **4-(4-fluorophenyl)piperidin-4-ol** as a solid. Further purification can be achieved by recrystallization.

Experimental Workflow





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Caption: Experimental workflow for the synthesis of 4-(4-fluorophenyl)piperidin-4-ol.



Data Presentation

The following tables summarize the physicochemical and spectroscopic data for the synthesized compound.

Table 1: Physicochemical Properties of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Property	Value	Reference
CAS Number	3888-65-1	[4]
Molecular Formula	C11H15CIFNO	[4]
Molecular Weight	231.70 g/mol	[4]
Appearance	White to off-white solid	[5]

Table 2: Estimated Spectroscopic Data for 4-(4-fluorophenyl)piperidin-4-ol

Technique	Expected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)	δ 7.45-7.55 (m, 2H, Ar-H), 7.00-7.10 (m, 2H, Ar-H), 3.00-3.15 (m, 2H, piperidine-H), 2.85-2.95 (m, 2H, piperidine-H), 1.90 (s, 1H, OH), 1.70-1.85 (m, 2H, piperidine-H), 1.55-1.70 (m, 2H, piperidine-H).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 162.5 (d, J=245 Hz, C-F), 143.0 (d, J=3 Hz), 127.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 70.0, 46.0, 38.0.
Mass Spec. (ESI+)	m/z 196.1 [M+H]+
IR (KBr, cm ⁻¹)	3300-3400 (O-H stretch), 3100-3200 (N-H stretch), 2800-3000 (C-H stretch), 1600 (C=C aromatic stretch), 1220 (C-F stretch).

Note: The spectroscopic data presented are estimates based on analogous compounds and should be confirmed by experimental analysis.



Safety and Handling

- Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions
 must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
- 1-bromo-4-fluorobenzene is a skin and eye irritant.
- Diethyl ether and THF are highly flammable.
- Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

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